2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₂H₁₆O₅S and a molecular weight of 272.32 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-hydroxyoxetane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate involves its reactivity with various nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the sulfonate group can act as a leaving group in substitution reactions. These interactions are crucial in its applications in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonamide
- 2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonothiol
Uniqueness
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to its combination of a hydroxyl group and a sulfonate group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16O5S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-11(5-3-10)18(14,15)17-7-6-12(13)8-16-9-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
JBFVPFVWGHOKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(COC2)O |
Origin of Product |
United States |
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